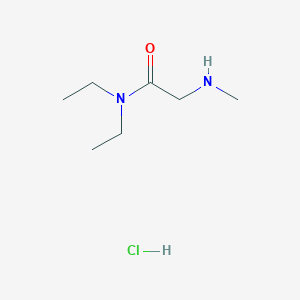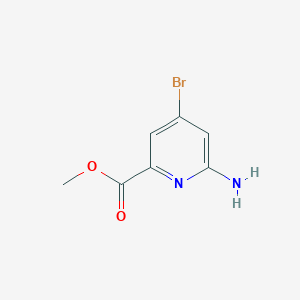
2,2,2-trifluoroethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
Descripción general
Descripción
2,2,2-trifluoroethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a useful research compound. Its molecular formula is C11H10F3NO4 and its molecular weight is 277.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 2,2,2-Trifluoroethyl N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Carbamate are bacterial biofilms, specifically those of B. subtilis and E. coli . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics.
Mode of Action
It has been observed to inhibit the growth of bacterial biofilms , suggesting that it may interfere with biofilm formation or maintenance.
Biochemical Pathways
The compound is believed to act through a trifluoromethyl radical-triggered α,β-conjugated addition/intramolecular 6-exo cyclization/iodination, with the formation of multiple bonds . This reaction proceeds well without any metals or photo-redox catalysts at room temperature .
Result of Action
The compound has been found to be an effective antibacterial agent, inhibiting the growth of bacterial biofilms . Specifically, it has shown a 60.04% bacterial biofilm growth inhibition against B. subtilis and E. coli .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction involving this compound proceeds well under ultraviolet irradiation and at room temperature
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)6-19-10(16)15-7-1-2-8-9(5-7)18-4-3-17-8/h1-2,5H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQOIYHIJXVUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)
![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)







![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)

